2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid is defined by its molecular formula C₉H₁₃NO₃S and molecular weight of 215.27 daltons. The International Union of Pure and Applied Chemistry systematic name accurately describes the compound's structural hierarchy, beginning with the acetic acid backbone and proceeding through the thiazole ring system to the terminal ethoxyethyl substituent. The molecule's chemical identity is further confirmed by its Chemical Abstracts Service registry number 1315368-50-3 and its Molecular Design Limited identifier MFCD19382128.
The core architectural framework consists of a five-membered thiazole ring containing both nitrogen and sulfur heteroatoms positioned at the 1 and 3 positions respectively. This heterocyclic system provides the foundational scaffold upon which the functional groups are arranged. The acetic acid moiety is directly attached to the carbon atom at position 4 of the thiazole ring, creating a direct carbon-carbon linkage that establishes the primary structural backbone. The ethoxyethyl group occupies position 2 of the thiazole ring, introducing additional complexity through its branched alkyl ether structure.
The Simplified Molecular Input Line Entry System representation O=C(O)CC1=CSC(C(OCC)C)=N1 provides a linear encoding of the three-dimensional molecular structure. This notation reveals the connectivity pattern starting from the carboxyl group of the acetic acid portion, proceeding through the methylene bridge to the thiazole ring, and terminating at the ethoxyethyl substituent. The systematic arrangement of atoms creates distinct regions of varying chemical reactivity and steric accessibility.
The molecular geometry is influenced by the planar nature of the thiazole ring system, which constrains the spatial arrangement of substituents while allowing for rotational freedom around single bonds. The ethoxyethyl group introduces conformational flexibility through multiple rotatable bonds, creating potential for various three-dimensional arrangements that may influence the compound's physical and chemical properties.
Properties
IUPAC Name |
2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-6(2)9-10-7(5-14-9)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAENIAYDUDFSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC(=CS1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Thiourea with Halogenated Acetoacetates
A well-documented method for synthesizing 1,3-thiazol-4-yl acetic acid derivatives involves the reaction of thiourea with ethyl 4-chloroacetoacetate or ethyl 4-bromoacetoacetate. This reaction proceeds via nucleophilic substitution and cyclization to form the thiazole ring with an ethyl ester side chain.
- Procedure details :
- Thiourea is suspended in water at 5–10 °C.
- A solution of ethyl 4-chloroacetoacetate (or 4-bromoacetoacetate) in a chlorinated solvent such as methylene chloride is added dropwise over ~25 minutes while maintaining the temperature at 7–8 °C.
- The reaction mixture is stirred for an additional 30 minutes at low temperature, then warmed to 25–30 °C for completion.
- The product, ethyl (2-aminothiazol-4-yl)acetate hydrochloride or hydrobromide, precipitates upon cooling and is isolated by filtration.
- Subsequent neutralization and hydrolysis yield the free acid 2-(1,3-thiazol-4-yl)acetic acid.
| Step | Conditions | Notes |
|---|---|---|
| Thiourea suspension | Water, 5–10 °C | 125–250 g water per mole of thiourea |
| Addition of ethyl 4-chloroacetoacetate solution | Methylene chloride, 7–8 °C, 25 min dropwise | 3–50 moles solvent per mole reagent |
| Stirring | 5–7 °C for 30 min, then 25–30 °C for 60 min | Reaction completion |
| Isolation | Cooling, filtration | Product: ethyl (2-aminothiazol-4-yl)acetate hydrochloride |
Hydrolysis to Acetic Acid
The ester intermediate is hydrolyzed under acidic or basic conditions to yield the corresponding acetic acid derivative. This step is critical to obtain the free acid functionality required in 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid.
Multi-Step Synthesis Summary
A typical synthetic route involves:
- Synthesis of ethyl (2-aminothiazol-4-yl)acetate via thiourea and ethyl 4-chloroacetoacetate reaction.
- Alkylation of the thiazole ring with 1-ethoxyethyl derivatives under Lewis acid catalysis to introduce the ethoxyethyl substituent.
- Hydrolysis of the ester to yield the free acetic acid.
Data Table: Summary of Preparation Conditions
Chemical Reactions Analysis
Types of Reactions: 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Substituent Diversity and Functional Group Effects
Amino and Ester Derivatives
- Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (): The amino group at position 2 increases nucleophilicity, making it reactive toward hydrazine to form hydrazides. The ethyl ester group reduces solubility compared to the carboxylic acid, favoring organic-phase reactions.
- Ethyl [2-(2-furoylamino)-1,3-thiazol-4-yl]acetate (): The 2-furoylamino substituent introduces aromaticity and hydrogen-bonding capacity. Similar esterification limits bioavailability but facilitates prodrug strategies.
Aryl and Halogenated Analogs
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid (Fenclozic acid) ():
- A chlorophenyl group enhances lipophilicity and metabolic stability, contributing to its use as an anti-inflammatory drug.
- The acetic acid group enables salt formation, improving aqueous solubility.
- [2-(4-(Trifluoromethyl)phenylamino)-1,3-thiazol-4-yl]acetic acid (): The trifluoromethyl group increases electron-withdrawing effects and resistance to oxidative metabolism. The phenylamino substituent allows π-π stacking interactions in protein binding.
Sulfone and Heterocyclic Modifications
- Molecular weight (261.32 g/mol) is higher than the target compound, affecting pharmacokinetics.
Bulkier Substituents
- 2-[2-(tert-Butoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid (): The BOC-protected amino group provides steric shielding, useful in peptide synthesis or protecting reactive sites. Increased molecular weight (272.33 g/mol) may reduce membrane permeability.
Physicochemical Properties
Biological Activity
2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological activity, combined with an ethoxyethyl group and an acetic acid moiety. This unique structure contributes to its distinct chemical reactivity and biological effects.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth.
2. Antifungal Activity
The compound has also shown antifungal properties, making it a candidate for further exploration in treating fungal infections. Studies suggest that it could inhibit the growth of common fungal strains.
3. Anticancer Potential
Preliminary studies have indicated that this compound may possess anticancer properties. The mechanism appears to involve the inhibition of cell proliferation in cancer cell lines, although more detailed research is required to confirm these findings.
The biological effects of this compound are believed to arise from its interaction with specific molecular targets within cells:
- Enzyme Inhibition: The thiazole ring can bind to enzymes involved in critical metabolic pathways, leading to modulation of their activity.
- Receptor Interaction: The compound may interact with cellular receptors, influencing signaling pathways that regulate cell growth and immune responses.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Aminothiazole | Simpler analog without acetic acid | Antimicrobial, anticancer |
| Thiazole-4-acetic acid | Different substitution pattern | Antimicrobial |
| 2-Ethoxyethyl acetate | Similar ethoxyethyl group | Varies significantly |
Case Studies
Several studies have highlighted the potential of this compound:
- Antimicrobial Study: A laboratory investigation demonstrated that the compound effectively inhibited the growth of multiple bacterial strains at low concentrations (minimum inhibitory concentration ranging from 0.16% to 0.31%) .
- Anticancer Research: In vitro tests indicated that the compound could induce apoptosis in cancer cell lines such as HeLa and T47D, suggesting its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for 2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetic acid, and how is its structural integrity confirmed?
The compound is synthesized via nucleophilic substitution reactions. A common method involves heating thiazole derivatives (e.g., 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones) with chloroacetic acid in an alkaline medium (1:1 molar ratio) at reflux conditions. Post-synthesis, structural confirmation employs:
Q. What analytical techniques are recommended for assessing purity and structural confirmation?
Key methods include:
- HPLC-DAD for quantifying active ingredients and detecting impurities (e.g., LOD ≤ 0.1% for related substances) .
- IR spectroscopy to validate carboxylate and thiazole ring vibrations (e.g., 1700–1750 cm⁻¹ for C=O) .
- Elemental analysis to ensure C, H, N, S content aligns with theoretical values (e.g., ±0.3% tolerance) .
Q. What preliminary biological screening approaches evaluate its pharmacological potential?
Initial screening involves:
- In vitro antimicrobial assays (e.g., broth microdilution against S. aureus or E. coli).
- Cytotoxicity studies using cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells).
- Enzyme inhibition assays (e.g., COX-2 or kinase targets) to identify mechanistic pathways.
Note: Thiazole derivatives often exhibit activity due to sulfur and nitrogen heterocycles enhancing target binding .
Advanced Research Questions
Q. How can synthetic yield and sustainability be optimized using flow chemistry?
Continuous-flow reactors improve efficiency by:
- Precise temperature control (e.g., 60–80°C) to minimize side reactions.
- Reduced reaction times (minutes vs. hours in batch) via enhanced mixing.
- Scalability with inline purification (e.g., membrane separation).
Example: Flow systems achieved >90% yield for analogous triazole-acetic acid derivatives .
Q. What strategies resolve contradictions in reported biological activity data?
- Factorial design to test variables (e.g., pH, temperature, solvent) influencing bioactivity .
- Dose-response validation across multiple cell lines or enzyme isoforms.
- Meta-analysis of published datasets to identify confounding factors (e.g., assay protocols).
Q. How do salt forms and derivatization impact physicochemical properties?
Q. What computational tools predict reactivity and biological interactions?
- Density functional theory (DFT) models reaction pathways (e.g., nucleophilic attack at the thiazole ring) .
- Molecular docking (AutoDock Vina) screens for binding affinity with targets like bacterial enzymes or kinases.
- QSAR models correlate substituent effects (e.g., ethoxyethyl groups) with activity trends .
Q. How should stability studies identify degradation products?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
